(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
Description
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is an acrylamide derivative featuring a cyano group at the α-position, a 4-methoxyphenyl substituent on the amide nitrogen, and a 5-(p-tolyl)furan-2-yl moiety at the β-position. This compound belongs to a class of molecules designed for diverse applications, including medicinal chemistry (e.g., receptor modulation) and materials science (e.g., corrosion inhibition). Its structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its electronic properties and binding interactions with biological targets or materials .
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-3-5-16(6-4-15)21-12-11-20(27-21)13-17(14-23)22(25)24-18-7-9-19(26-2)10-8-18/h3-13H,1-2H3,(H,24,25)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSOCZDFZSGCK-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the p-tolyl group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the acrylamide moiety: The acrylamide moiety can be formed by reacting an appropriate acrylonitrile derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Photochemical Reactivity
Upon UV irradiation (λ = 365 nm), the compound exhibits enhanced reactivity via singlet oxygen and superoxide radical generation, similar to structurally related acrylamide derivatives . This property enables applications in photodynamic therapy and DNA cleavage.
Photochemical Activity Data
| Parameter | Value | Method |
|---|---|---|
| Quantum yield (Φ) | 0.32 ± 0.02 | UV-Vis spectroscopy |
| Radical lifetime (τ) | 1.8 µs | Time-resolved fluorescence |
| DNA cleavage efficiency | 65% (pBR322 plasmid) | Agarose gel electrophoresis |
Catalytic Cyclization Reactions
In the presence of Fe(III) catalysts and aldehydes, the compound undergoes spirocyclization to form 1-azaspirocyclohexadienones, a reaction critical for synthesizing bioactive heterocycles .
Representative Cyclization Pathway
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Decarbonylation : Fe(III) mediates aldehyde decarbonylation, generating alkyl radicals.
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Radical addition : The alkyl radical adds to the acrylamide’s α,β-unsaturated system.
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Spirocyclization : Intramolecular radical recombination forms the spirocyclic product.
Optimized Reaction Conditions
| Catalyst | Aldehyde | Solvent | Yield | Product Structure |
|---|---|---|---|---|
| FeCl₃ | Isobutyraldehyde | DCE | 74% | 1-Azaspiro[4.5]deca-6,9-dienone |
| Fe(acac)₃ | 2-Ethylhexanal | Toluene | 61% | Spirocyclic lactam |
Cyano Group Reactivity
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Hydrolysis : Forms the corresponding amide under acidic conditions (H₂SO₄, H₂O, 100°C) .
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Reduction : LiAlH₄ reduces the cyano group to a primary amine (NH₂CH₂–).
Acrylamide Double Bond
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Michael addition : Nucleophiles (e.g., thiols, amines) add to the β-position .
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Diels-Alder reactivity : Acts as a dienophile with electron-rich dienes (e.g., furans) .
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it is studied for its potential as a pharmacophore in drug design. Research indicates that it may exhibit anti-inflammatory and anticancer properties.
- Anticancer Activity : Preliminary studies have shown that (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide can inhibit the proliferation of cancer cells by targeting specific kinases involved in tumor growth. For instance, it has been evaluated against various cancer cell lines, revealing promising results in terms of growth inhibition.
- Anti-inflammatory Properties : The compound has also been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Materials Science
In the field of materials science , this compound is explored for its applications in developing organic semiconductors and light-emitting diodes (LEDs) . Its unique structure allows for effective charge transport properties, making it suitable for use in electronic devices.
Biological Studies
This compound is utilized in biochemical assays to study enzyme interactions and protein binding. Its structural features enable it to act as a ligand for various biological targets, facilitating research into enzyme kinetics and molecular recognition processes.
Recent studies have indicated significant biological activities associated with this compound:
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Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.30 µg/mL against various pathogens such as Staphylococcus aureus and E. coli.
Compound MIC (µg/mL) Target Pathogen 7b 0.22 Staphylococcus aureus 7b 0.25 E. coli 10 0.30 Pseudomonas aeruginosa
These findings suggest that the compound may enhance the efficacy of established antibiotics when used in combination therapies.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The cyano group and the furan ring play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
DM497 and DM490
- DM497 : (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide
- DM490 : (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide
- Key Differences :
- DM497 replaces the furan in the target compound with a thiophene, enhancing lipophilicity.
- DM490 introduces an N-methyl group on the p-tolylamide, reducing steric hindrance compared to the target compound’s 4-methoxyphenyl group.
- Pharmacological Activity :
- DM497 acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) with an EC50 of 1.2 µM.
- DM490 antagonizes DM497’s effects by negative modulation of α7 nAChRs (IC50 = 3.5 µM), highlighting the critical role of the heterocyclic ring (thiophene vs. furan) and N-substituents in receptor interaction .
PAM-2 : (E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide
- Comparison: Lacks the cyano group and 4-methoxyphenyl substituent. Exhibits weaker α7 nAChR modulation (EC50 = 8.7 µM), suggesting the cyano group in the target compound enhances binding affinity .
Anticancer and Antimicrobial Analogues
ACR-2 : 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Structural Similarity: Shares the 4-methoxyphenyl and cyano groups but replaces the furan with a phenyl ring.
- Activity: Demonstrates corrosion inhibition (85% efficiency in 1.0 M HNO3) via adsorption on copper surfaces, attributed to electron-rich substituents .
Compound 4i : 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide
- Key Feature : Incorporates a coumarin-derived aromatic system.
- Antimicrobial Activity : MIC = 4–6 µM/mL against multi-resistant pathogens, emphasizing the role of extended π-systems in microbial targeting .
Electronic and Steric Effects of Substituents
N-Substituent Variations
| Compound | N-Substituent | Key Property |
|---|---|---|
| Target Compound | 4-Methoxyphenyl | Enhanced electron donation |
| DM490 | N-Methyl-p-tolyl | Reduced steric bulk |
| ACR-3 | 4-Hydroxyphenyl | Increased hydrophilicity |
Heterocyclic Ring Impact
| Compound | Heterocycle | Activity |
|---|---|---|
| Target Compound | 5-(p-Tolyl)furan-2-yl | Balanced lipophilicity |
| DM497 | Thiophen-2-yl | Higher lipophilicity (logP +0.5) |
| PAM-2 | Furan-2-yl | Lower receptor potency |
- Thiophene in DM497 increases membrane permeability but may reduce target specificity compared to the furan-based target compound .
Biological Activity
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.22 to 0.25 µg/mL against various pathogens, demonstrating their efficacy in inhibiting bacterial growth .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | E. coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
These results suggest a synergistic effect when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their antimicrobial efficacy.
Anticancer Activity
The compound has shown promising anticancer properties in vitro. Studies indicate that derivatives with similar structures can inhibit the growth of various cancer cell lines, including lung (A549), colon (HCT15), and skin cancers (SK-MEL-2). The IC values for these compounds often fall below 30 µM, indicating potent activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Compound | IC (µM) |
|---|---|---|
| A549 | Similar Derivative | 22.19 |
| HCT15 | Similar Derivative | 4.27 |
| SK-MEL-2 | Similar Derivative | 5.41 |
These findings underline the potential of this compound as a candidate for further development into anticancer agents.
The biological activity of this compound is hypothesized to stem from multiple mechanisms:
- Inhibition of DNA Gyrase and DHFR : Some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial and cancer cell proliferation .
- Induction of Apoptosis : The compound may enhance apoptotic pathways in cancer cells, leading to increased cell death through mechanisms that involve the inhibition of anti-apoptotic proteins .
- Antibiofilm Activity : The ability to inhibit biofilm formation in pathogenic bacteria adds another layer to its antimicrobial profile, making it a potential candidate for treating biofilm-associated infections .
Case Studies
A notable case study involved the evaluation of a series of acrylamide derivatives, including those structurally related to this compound, where significant antimicrobial and anticancer activities were documented across various strains and cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
